molecular formula C26H26N4O3S B10982469 {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone

{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone

Cat. No.: B10982469
M. Wt: 474.6 g/mol
InChI Key: KIWIQAMDFURWPO-UHFFFAOYSA-N
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Description

The compound {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a pyrrole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone involves multiple steps, including the formation of the thiazole ring, the pyrrole ring, and the piperidine ring. The key steps typically involve:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrrole Ring: The Paal-Knorr synthesis is commonly used, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Formation of the Piperidine Ring: This can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine.

Scientific Research Applications

The compound {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or antiviral properties.

    Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid have applications in medicinal chemistry.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are used in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

The uniqueness of {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone lies in its multi-ring structure, which combines the properties of thiazole, pyrrole, and piperidine rings

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

[3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxyphenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C26H26N4O3S/c1-33-22-11-10-18(26(32)29-12-6-3-7-13-29)14-20(22)30-15-21(31)23(24(30)27)25-28-19(16-34-25)17-8-4-2-5-9-17/h2,4-5,8-11,14,16,27,31H,3,6-7,12-13,15H2,1H3

InChI Key

KIWIQAMDFURWPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

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